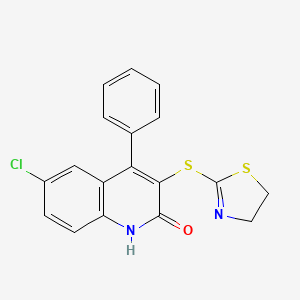

6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylchinolin-2-ol beinhaltet typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Chinolin-Kerns: Der Chinolin-Kern kann durch die Skraup-Synthese hergestellt werden, die die Kondensation von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Einführung der Chlor-Gruppe: Die Chlorierung des Chinolin-Kerns kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht werden.

Bildung des Thiazol-Rings: Der Thiazol-Ring kann durch eine Cyclisierungsreaktion eingeführt werden, die ein Thioharnstoff-Derivat und ein α-Halogenketon beinhaltet.

Abschließende Kupplung: Der letzte Schritt beinhaltet die Kupplung des Thiazol-Rings mit dem chlorierten Chinolin-Kern unter basischen Bedingungen, um die Zielverbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dies beinhaltet die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und effizienten Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

6-Chlor-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylchinolin-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um den Thiazol-Ring oder den Chinolin-Kern zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um die Chlor-Gruppe mit anderen Substituenten zu ersetzen, unter Verwendung von Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.

Substitution: Natriummethoxid, Kalium-tert-butoxid, Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Chinolin-N-Oxid-Derivaten.

Reduktion: Bildung von reduzierten Thiazol- oder Chinolin-Derivaten.

Substitution: Bildung von substituierten Chinolin-Derivaten mit verschiedenen funktionellen Gruppen.

Eigenschaften

Molekularformel |

C18H13ClN2OS2 |

|---|---|

Molekulargewicht |

372.9 g/mol |

IUPAC-Name |

6-chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C18H13ClN2OS2/c19-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)16(17(22)21-14)24-18-20-8-9-23-18/h1-7,10H,8-9H2,(H,21,22) |

InChI-Schlüssel |

QALUKSAOBASETC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Formation of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Final Coupling: The final step involves coupling the thiazole ring with the chlorinated quinoline core under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the thiazole ring or the quinoline core.

Substitution: Nucleophilic substitution reactions can be carried out to replace the chloro group with other substituents, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced thiazole or quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylchinolin-2-ol beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden, ihre Aktivität hemmen und so zur gewünschten biologischen Wirkung führen. Zum Beispiel kann es die bakterielle DNA-Gyrase hemmen, was zu einer antibakteriellen Aktivität führt, oder mit Krebszellrezeptoren interagieren, was Apoptose induziert.

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylquinolin-2-ol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

6-Chlor-4-phenylchinolin-2-ol: Fehlt der Thiazol-Ring, was seine biologische Aktivität reduzieren kann.

3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylchinolin-2-ol: Fehlt die Chlor-Gruppe, was seine Reaktivität und biologischen Eigenschaften beeinflussen kann.

6-Chlor-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)chinolin-2-ol: Fehlt die Phenyl-Gruppe, was seine Bindungsaffinität zu molekularen Zielstrukturen beeinflussen kann.

Einzigartigkeit

6-Chlor-3-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)-4-phenylchinolin-2-ol ist einzigartig aufgrund des Vorhandenseins aller drei Substituenten (Chlor, Thiazol und Phenyl) am Chinolin-Kern. Diese Kombination erhöht seine chemische Reaktivität und erweitert sein Spektrum an biologischen Aktivitäten im Vergleich zu ähnlichen Verbindungen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.